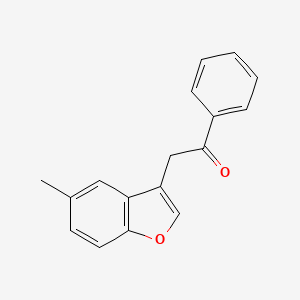![molecular formula C36H32N6O3 B15210850 Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]- CAS No. 195375-63-4](/img/structure/B15210850.png)
Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is constructed via cyclization reactions, often involving the use of protecting groups to ensure selective reactions.
Attachment of the Tritylamino Group: The tritylamino group is introduced through nucleophilic substitution reactions, where the trityl group acts as a protecting group for the amino functionality.
Coupling with Benzamide: The final step involves the coupling of the purine-tetrahydrofuran intermediate with benzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
化学反应分析
Types of Reactions
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, to yield dihydropurine derivatives.
Substitution: The tritylamino group can be substituted with other nucleophiles, leading to the formation of diverse analogs.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
科学研究应用
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying nucleic acid interactions and as a potential inhibitor of enzymes involved in purine metabolism.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into nucleic acids, disrupting their function. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
Similar Compounds
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(amino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: Lacks the tritylamino group, resulting in different chemical properties and biological activities.
N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide: Contains an acetamide group instead of benzamide, affecting its reactivity and interactions.
Uniqueness
The presence of the tritylamino group in N-(9-((2R,4S,5S)-5-(Hydroxymethyl)-4-(tritylamino)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide imparts unique steric and electronic properties, making it distinct from other similar compounds
属性
CAS 编号 |
195375-63-4 |
|---|---|
分子式 |
C36H32N6O3 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5S)-5-(hydroxymethyl)-4-(tritylamino)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H32N6O3/c43-22-30-29(41-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28)21-31(45-30)42-24-39-32-33(37-23-38-34(32)42)40-35(44)25-13-5-1-6-14-25/h1-20,23-24,29-31,41,43H,21-22H2,(H,37,38,40,44)/t29-,30+,31+/m0/s1 |
InChI 键 |
NMWZGASSFONBLY-OJDZSJEKSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
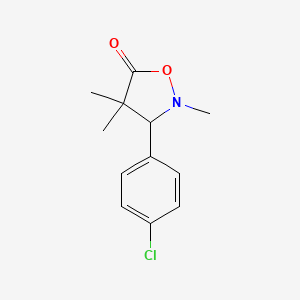
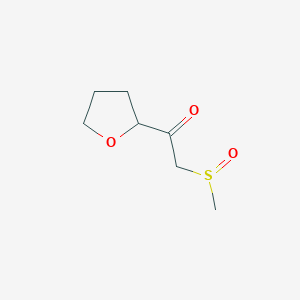
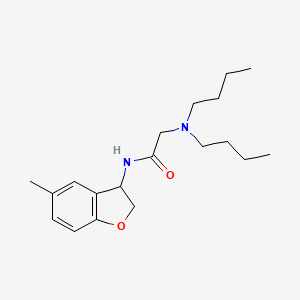

![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
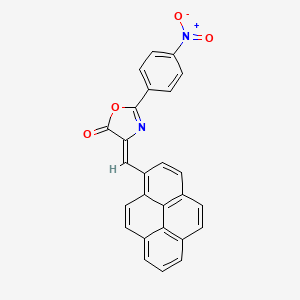

![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)


